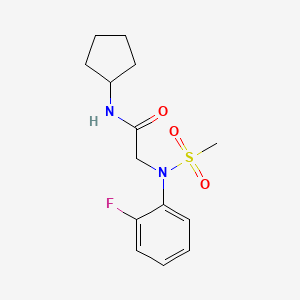![molecular formula C22H24FN3O2 B5778728 N-{3-[N-(cyclohexylcarbonyl)ethanehydrazonoyl]phenyl}-2-fluorobenzamide](/img/structure/B5778728.png)
N-{3-[N-(cyclohexylcarbonyl)ethanehydrazonoyl]phenyl}-2-fluorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{3-[N-(cyclohexylcarbonyl)ethanehydrazonoyl]phenyl}-2-fluorobenzamide, also known as CEP-33779, is a small molecule inhibitor that has gained significant attention in scientific research due to its potential therapeutic applications in cancer treatment.
Mechanism of Action
N-{3-[N-(cyclohexylcarbonyl)ethanehydrazonoyl]phenyl}-2-fluorobenzamide inhibits the activity of STAT3 by binding to its SH2 domain, which prevents the phosphorylation and activation of STAT3. This leads to the downregulation of STAT3 target genes, including those involved in cell proliferation, survival, and angiogenesis. N-{3-[N-(cyclohexylcarbonyl)ethanehydrazonoyl]phenyl}-2-fluorobenzamide has also been shown to inhibit the activity of other signaling pathways, such as NF-κB and AKT, which are also involved in cancer progression.
Biochemical and Physiological Effects
N-{3-[N-(cyclohexylcarbonyl)ethanehydrazonoyl]phenyl}-2-fluorobenzamide has been shown to have antitumor activity in various types of cancer, including breast, lung, prostate, and pancreatic cancer. It has been found to induce cancer cell death, inhibit tumor growth and metastasis, and sensitize cancer cells to chemotherapy and radiation therapy. N-{3-[N-(cyclohexylcarbonyl)ethanehydrazonoyl]phenyl}-2-fluorobenzamide has also been shown to have anti-inflammatory and immunomodulatory effects, which may contribute to its antitumor activity.
Advantages and Limitations for Lab Experiments
N-{3-[N-(cyclohexylcarbonyl)ethanehydrazonoyl]phenyl}-2-fluorobenzamide has several advantages for lab experiments, including its high potency and selectivity for STAT3 inhibition, its favorable pharmacokinetic properties, and its ability to penetrate the blood-brain barrier. However, its limitations include its low solubility and stability, which can affect its bioavailability and efficacy, and its potential off-target effects, which may cause unwanted side effects.
Future Directions
There are several future directions for N-{3-[N-(cyclohexylcarbonyl)ethanehydrazonoyl]phenyl}-2-fluorobenzamide research, including the development of more potent and selective analogs, the optimization of its pharmacokinetic properties, and the identification of biomarkers that can predict its efficacy and toxicity. N-{3-[N-(cyclohexylcarbonyl)ethanehydrazonoyl]phenyl}-2-fluorobenzamide may also have potential applications in other diseases where STAT3 is implicated, such as autoimmune disorders and neurodegenerative diseases. Finally, the combination of N-{3-[N-(cyclohexylcarbonyl)ethanehydrazonoyl]phenyl}-2-fluorobenzamide with other anticancer agents, such as chemotherapy and immunotherapy, may enhance its antitumor activity and improve clinical outcomes.
Synthesis Methods
N-{3-[N-(cyclohexylcarbonyl)ethanehydrazonoyl]phenyl}-2-fluorobenzamide is synthesized through a multistep process that involves the reaction of 2-fluorobenzoyl chloride with N-(cyclohexylcarbonyl)ethanehydrazide, followed by the reaction of the resulting intermediate with 4-nitrobenzaldehyde. The final product is obtained through the reduction of the nitro group to an amino group using a palladium catalyst.
Scientific Research Applications
N-{3-[N-(cyclohexylcarbonyl)ethanehydrazonoyl]phenyl}-2-fluorobenzamide has been extensively studied in preclinical models of cancer, where it has shown promising results as a potential therapeutic agent. It has been found to inhibit the activity of the transcription factor STAT3, which is frequently overexpressed in various types of cancer and has been implicated in tumor growth, survival, and metastasis. By blocking STAT3 activity, N-{3-[N-(cyclohexylcarbonyl)ethanehydrazonoyl]phenyl}-2-fluorobenzamide can induce cancer cell death and inhibit tumor growth.
properties
IUPAC Name |
N-[3-[(E)-N-(cyclohexanecarbonylamino)-C-methylcarbonimidoyl]phenyl]-2-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24FN3O2/c1-15(25-26-21(27)16-8-3-2-4-9-16)17-10-7-11-18(14-17)24-22(28)19-12-5-6-13-20(19)23/h5-7,10-14,16H,2-4,8-9H2,1H3,(H,24,28)(H,26,27)/b25-15+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUGIINLNTMFYBD-MFKUBSTISA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)C1CCCCC1)C2=CC(=CC=C2)NC(=O)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)C1CCCCC1)/C2=CC(=CC=C2)NC(=O)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-{(1E)-1-[2-(cyclohexylcarbonyl)hydrazinylidene]ethyl}phenyl)-2-fluorobenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-{[(5-methyl-2-pyridinyl)amino]carbonothioyl}-3-nitrobenzamide](/img/structure/B5778673.png)


![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(hydroxyimino)acetamide](/img/structure/B5778701.png)




![5-(2-fluorophenyl)-4-[3-(4-morpholinyl)propyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B5778724.png)
![N-(3-methoxyphenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide](/img/structure/B5778736.png)
![2-phenyl-9H-imidazo[1,2-a]benzimidazol-9-amine](/img/structure/B5778739.png)